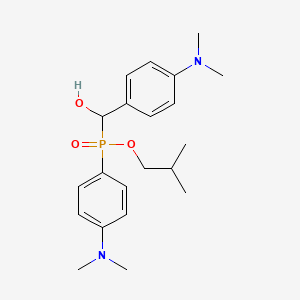

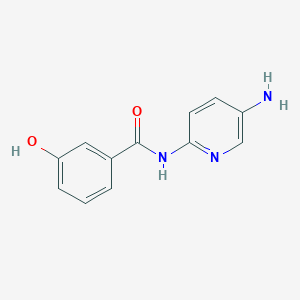

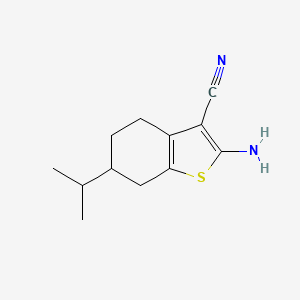

![molecular formula C23H26N8O2 B2722858 1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034461-78-2](/img/structure/B2722858.png)

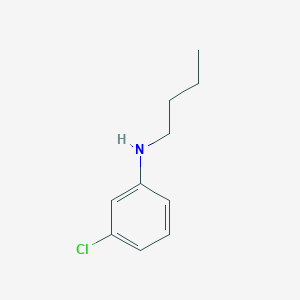

1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

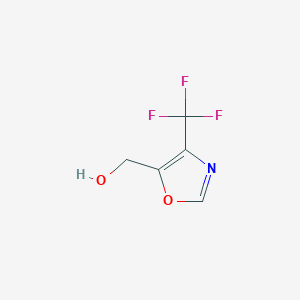

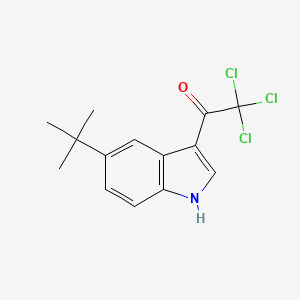

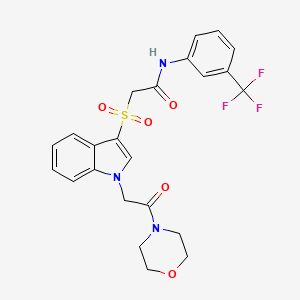

This compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a naphthyridine ring. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Naphthyridines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, for instance, can exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Triazoles, for example, are known to participate in various reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For instance, triazoles are generally stable and can form hydrogen bonds due to the presence of nitrogen atoms .Scientific Research Applications

Antibacterial and Antifungal Activities

1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives have shown promising antibacterial and antifungal activities. Studies reveal that these compounds, through various synthetic modifications, have been effective against a range of microbial organisms. Compounds in this category have demonstrated the ability to inhibit the growth of specific bacteria and fungi, making them valuable in the field of antimicrobial research (El-Agrody et al., 2000) (Hassan, 2013) (Bhuiyan et al., 2006).

Anti-inflammatory and Analgesic Properties

Research indicates that certain derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. These derivatives have been tested in various models and have shown efficacy in reducing inflammation and pain, highlighting their potential in developing new therapeutic agents for treating inflammatory and pain-related conditions (Di Braccio et al., 2014) (Grossi et al., 2005).

Anticonvulsant Activity

This compound and its derivatives have been investigated for their anticonvulsant activities. The findings suggest that these compounds can be effective in controlling seizures, making them a subject of interest for further development in the field of epilepsy treatment (Paronikyan et al., 2002).

Antitumor and Antioxidant Activities

Some derivatives of this compound have shown promising results in antitumor and antioxidant activities. These findings are crucial for the development of new cancer therapies and for understanding the compound's potential in combating oxidative stress in biological systems (Bialy & Gouda, 2011).

Antihypertensive and Cardiovascular Effects

Certain derivatives of this compound have been evaluated for their potential antihypertensive and cardiovascular effects. Studies have shown that these compounds can influence blood pressure and may have beneficial effects on cardiovascular health, making them interesting candidates for cardiovascular drug development (Bayomi et al., 1999) (Sato et al., 1980).

Mechanism of Action

Triazoles

are a class of compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Quinoxalines

, on the other hand, are known to show broad-spectrum antibacterial activity . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Future Directions

properties

IUPAC Name |

1-ethyl-7-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-4-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N8O2/c1-4-29-13-18(19(32)17-6-5-14(2)25-20(17)29)23(33)26-16-7-10-30(11-8-16)21-22-28-27-15(3)31(22)12-9-24-21/h5-6,9,12-13,16H,4,7-8,10-11H2,1-3H3,(H,26,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUVDYIXKQJBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(CC3)C4=NC=CN5C4=NN=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2722789.png)

![2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2722791.png)

![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)